4-(4,6-Dimethyl-2-oxopyrimidin-1-yl)butanoic acid
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Overview
Description
4-(4,6-Dimethyl-2-oxopyrimidin-1-yl)butanoic acid is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . This compound is characterized by a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a butanoic acid moiety attached to the nitrogen atom at position 1 of the pyrimidine ring . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dimethyl-2-oxopyrimidin-1-yl)butanoic acid typically involves the condensation of 4,6-dimethyl-2-oxopyrimidine with butanoic acid derivatives under controlled conditions . The reaction may require catalysts and specific temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs . This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dimethyl-2-oxopyrimidin-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives under specific conditions.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives and oxo or hydroxyl derivatives of the original compound .
Scientific Research Applications
4-(4,6-Dimethyl-2-oxopyrimidin-1-yl)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4,6-Dimethyl-2-oxopyrimidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key metabolic and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-oxopyrimidine: A precursor in the synthesis of 4-(4,6-Dimethyl-2-oxopyrimidin-1-yl)butanoic acid.
Butanoic acid derivatives: Various derivatives are used in the synthesis and modification of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the butanoic acid moiety . This unique structure imparts distinct chemical and biological properties, making it valuable in research and industrial applications .
Properties
IUPAC Name |
4-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7-6-8(2)12(10(15)11-7)5-3-4-9(13)14/h6H,3-5H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBKGKHNCSKZBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1CCCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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